Butyl rubber

Vue d'ensemble

Description

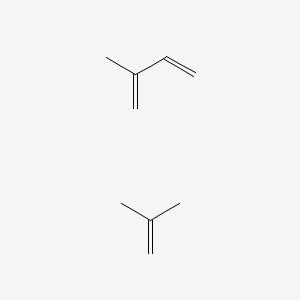

Butyl rubber is a synthetic polymer known for its unique properties and applications. This compound is commonly referred to as this compound, which is a type of synthetic rubber. It is produced by the polymerization of 2-methylpropene (isobutylene) with small amounts of 2-methyl-1,3-butadiene (isoprene). The resulting polymer is highly resistant to chemicals and weathering, making it suitable for various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The polymerization of 2-methylpropene with 2-methyl-1,3-butadiene is typically carried out in the presence of a catalyst. One common method involves the use of azobisisobutyronitrile as a radical initiator. The reaction is conducted in a solvent mixture, such as 2,2,4-trimethylpentane and carbon tetrachloride, under an inert nitrogen atmosphere. The reaction mixture is heated to around 75°C, and the polymerization process is allowed to proceed for several hours.

Industrial Production Methods

In industrial settings, the production of butyl rubber involves the copolymerization of isobutylene with isoprene in large reactors. The process is typically carried out at low temperatures to control the polymerization rate and achieve the desired molecular weight distribution. The resulting polymer is then purified and processed into various forms, such as sheets, granules, or coatings .

Analyse Des Réactions Chimiques

Types of Reactions

Butyl rubber undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized to form various oxidation products.

Substitution: The polymer can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Cross-linking: The polymer chains can be cross-linked through vulcanization, which involves the formation of sulfur bridges between polymer chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) are used for substitution reactions.

Cross-linking: Sulfur or sulfur-containing compounds are used in the vulcanization process.

Major Products Formed

Oxidation: Oxidized derivatives of the polymer.

Substitution: Halogenated polymers.

Cross-linking: Vulcanized rubber with enhanced mechanical properties.

Applications De Recherche Scientifique

Key Properties of Butyl Rubber

- Low Permeability : Exceptional barrier properties against gases and moisture make this compound ideal for applications requiring retention of these elements.

- Chemical Resistance : this compound exhibits strong resistance to chemical degradation, particularly in contact with polar and non-polar solvents.

- Vibration Damping : Its high energy absorption capability allows for effective vibration damping in automotive and industrial applications.

Major Applications

-

Tire Industry

- Approximately 86% of this compound is utilized in tires and inner tubes due to its low gas permeability, which enhances fuel efficiency and reduces CO2 emissions .

- Case Study : The use of halothis compound in tire innerliners significantly improves air retention, contributing to better tire performance and longevity .

-

Pharmaceuticals

- This compound is essential in creating closures for infusion containers, injection vials, and blood-collection tubes due to its biological inertness and low extractables .

- Case Study : A study demonstrated that this compound stoppers used for drug delivery systems maintained integrity under various conditions, ensuring safe medication delivery .

- Sealants and Adhesives

| Sealant Type | Permeability Rate (g/m²/day) | Application Area |

|---|---|---|

| This compound Sealant | 0.1 | Automotive |

| Silicone Sealant | 0.5 | Construction |

| Polyurethane Sealant | 0.3 | General Purpose |

- Protective Clothing

-

Automotive Applications

- Used in engine mounts and body mounts to absorb vibrations effectively.

- Data Table : Mechanical properties of this compound compared to other elastomers.

| Property | This compound | Natural Rubber | Synthetic Rubber |

|---|---|---|---|

| Tensile Strength (MPa) | 15 | 20 | 18 |

| Elongation at Break (%) | 300 | 500 | 400 |

| Hardness (Shore A) | 60 | 50 | 55 |

- Electronics

Recent Developments

Recent research has focused on enhancing the properties of this compound through various modifications:

- Halogenation Techniques : New methods have been developed to improve thermal stability and resistance to aggressive media through halogenation processes .

- Composite Materials : Studies have shown that incorporating fillers such as silica can enhance mechanical strength and hydrophobicity while maintaining low permeability .

Mécanisme D'action

The mechanism by which Butyl rubber exerts its effects involves the formation of a highly stable polymer network. The polymer chains are cross-linked through vulcanization, which enhances the mechanical strength and chemical resistance of the material. The molecular targets and pathways involved in this process include the formation of sulfur bridges between polymer chains, which create a three-dimensional network structure .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Butadiene, 2-methyl-, homopolymer:

2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene: A copolymer used in various applications, including adhesives and coatings.

Uniqueness

Butyl rubber is unique due to its high chemical resistance and durability. Unlike other similar compounds, it can be cross-linked through vulcanization to form a highly stable and resilient material. This makes it particularly suitable for applications requiring long-term performance under harsh conditions .

Propriétés

Numéro CAS |

68081-82-3 |

|---|---|

Formule moléculaire |

C9H16 |

Poids moléculaire |

124.22 g/mol |

Nom IUPAC |

2-methylbuta-1,3-diene;2-methylprop-1-ene |

InChI |

InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3 |

Clé InChI |

VHOQXEIFYTTXJU-UHFFFAOYSA-N |

SMILES |

CC(=C)C.CC(=C)C=C |

SMILES canonique |

CC(=C)C.CC(=C)C=C |

Key on ui other cas no. |

68441-14-5 9010-85-9 68081-82-3 |

Synonymes |

butyl rubber |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.